molecular formula C19H15F2N3O2 B2529260 6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-10-6

6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2529260
CAS RN: 946325-10-6
M. Wt: 355.345
InChI Key: GKHVWUCMZFESTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine-2,4-diones, which are structurally related to the compound of interest, has been explored through various methods. One such method involves a one-pot three-component reaction using arylglyoxal, 6-amino uracil or its derivatives, and thiols under microwave heating conditions to yield a series of pyrrolo[2,3-d]pyrimidine-2,4-diones with a thioether and an aryl ring in the 5 and 6 positions, respectively . Another approach for synthesizing similar compounds, specifically 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, involves cyclization of trifluoroacetoacetate ethyl with substituted urea, which has shown promising herbicidal activities .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectral techniques, including 1H NMR, 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . Density functional theory (DFT) and time-dependent DFT (TD-DFT) computations have been used to analyze the electronic structures, providing insights into the vibrational frequencies, HOMO and LUMO energy values, and molecular electrostatic potential, which help predict reactivity and nucleophilic or electrophilic sites .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,3-d]pyrimidine-2,4-diones and their derivatives can be inferred from molecular electrostatic potential (MEP) analysis, which identifies potential sites for nucleophilic and electrophilic attacks . The synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain suggests that these compounds can participate in polycondensation reactions to form polymers with significant molecular weights .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine-2,4-diones and their derivatives can be deduced from their solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran . The antitumor activities of novel pyrimidine derivatives have been evaluated, with some compounds showing significant activity against various cancer cell lines, indicating their potential as therapeutic agents .

Scientific Research Applications

Herbicidal Activities

Pyrimidine derivatives, including compounds structurally related to 6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, have been explored for their herbicidal properties. For instance, certain compounds have demonstrated significant herbicidal activity against plants like Brassica napus (Yang Huazheng, 2013).

Synthesis and Structural Analysis

Research has been conducted on synthesizing and structurally analyzing pyrimidine derivatives, which include compounds similar to the one . This involves comprehensive spectral techniques like NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. These studies are fundamental in understanding the chemical and physical properties of such compounds (Abida Ashraf et al., 2019).

Biological Activities

Various pyrimidine derivatives have been synthesized and tested for their biological activities, such as larvicidal activity. Studies have shown that certain compounds exhibit significant activity, which can be attributed to the presence of specific substituents on the benzyl ring (S. Gorle et al., 2016).

Antitumor Properties

There is ongoing research into the antitumor activities of pyrimidine derivatives. Specific compounds have shown notable efficacy against various cancer cell lines, making them potential candidates for anticancer drugs (S. Raić-Malić et al., 2000).

Luminescent Properties

Pyrimidine derivatives are also being explored for their luminescent properties. These investigations are crucial for developing new materials with potential applications in optoelectronics and photonics (Kai A. I. Zhang & B. Tieke, 2008).

properties

IUPAC Name

4-(3-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-13-6-4-11(5-7-13)9-24-10-15-16(18(24)25)17(23-19(26)22-15)12-2-1-3-14(21)8-12/h1-8,17H,9-10H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHVWUCMZFESTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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